
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield sucralose.
Industrial Production Methods
Industrial production of sucralose follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity of the final product, making it suitable for use in various food and beverage applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of sucralose include:
Chlorinating Agents: Used in the chlorination step during synthesis.
Oxidizing and Reducing Agents: Used in various chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbohydrate chemistry and synthetic methodologies.
Biology: Investigated for its effects on sweet taste receptors and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its impact on insulin secretion and glucose metabolism.
Industry: Widely used as a non-nutritive sweetener in food and beverages
Wirkmechanismus
The mechanism of action of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves its interaction with sweet taste receptors (T1R2/T1R3) on enteroendocrine cells. This interaction leads to increased secretion of hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism and insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartame: Another high-intensity sweetener, but it is not as stable as sucralose under high temperatures and varying pH conditions.
Saccharin: Also a high-intensity sweetener, but it has a bitter aftertaste that sucralose lacks.
Stevia: A natural sweetener derived from the Stevia plant, but it has a different chemical structure and sweetness profile compared to sucralose
Uniqueness
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is unique due to its high sweetness intensity, stability under various conditions, and lack of a bitter aftertaste. These properties make it a preferred choice for use in a wide range of food and beverage products .
Eigenschaften
CAS-Nummer |
55832-24-1 |
|---|---|
Molekularformel |
C12H20Cl2O9 |
Molekulargewicht |
379.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2S,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-16,22-4)23-11-9(19)8(18)6(14)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
CBVOUKZSNIOEJW-QBMZZYIRSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)Cl)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


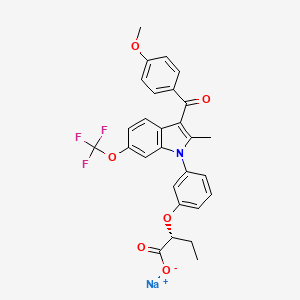

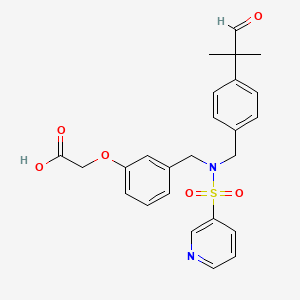

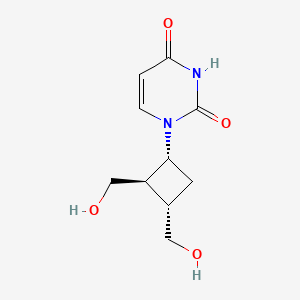
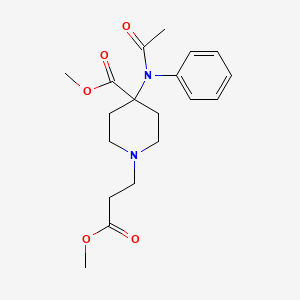
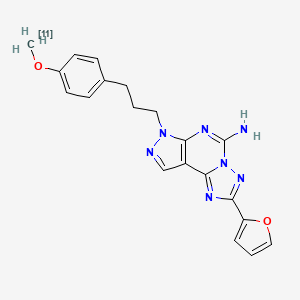
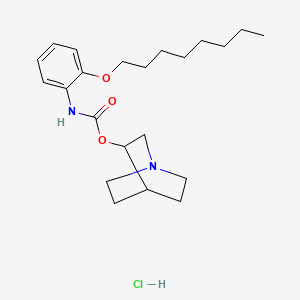


![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



